Product packaging for L-Arginine-d7 (hydrochloride)(Cat. No.:CAS No. 204244-77-9)

L-Arginine-d7 (hydrochloride)

Cat. No.: B3025656
CAS No.: 204244-77-9
M. Wt: 217.70 g/mol
InChI Key: KWTQSFXGGICVPE-AHQNDZJWSA-N
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Description

Overview of Deuterated L-Arginine Hydrochloride as a Research Tool

L-Arginine-d7 (hydrochloride) is the deuterium-labeled version of L-Arginine hydrochloride. medchemexpress.com In this compound, seven hydrogen atoms in the L-Arginine molecule have been replaced with deuterium (B1214612) atoms. isotope.com The hydrochloride salt form enhances the compound's stability and solubility. cymitquimica.com Its primary role in research is to serve as an internal standard for the precise quantification of naturally occurring L-arginine and its derivatives using mass spectrometry. medchemexpress.comchemsrc.com

Internal standards are essential for correcting for sample loss and variations in instrument response during analytical procedures. Because L-Arginine-d7 is chemically identical to L-arginine, it behaves similarly during sample extraction, derivatization, and chromatographic separation, but its higher mass allows it to be separately identified by the mass spectrometer. nih.gov

Detailed research findings highlight its utility. For instance, a liquid chromatography-mass spectrometry (LC-MS) method was developed for the simultaneous analysis of L-arginine, its methylated derivatives (ADMA and SDMA), L-citrulline, and dimethylamine (B145610) in human serum. nih.gov In this study, L-Arginine-d7 was used as an internal standard, added to serum samples to enable accurate quantification of the endogenous (unlabeled) L-arginine. nih.gov This type of analysis is vital for studying the nitric oxide (NO) pathway, as L-arginine is the precursor for the synthesis of NO, a critical signaling molecule in cardiovascular and other physiological systems. medchemexpress.comcymitquimica.com

Furthermore, isotopically labeled arginine is central to metabolic studies. Research methods have been described that use ¹⁵N₄-arginine tracing to quantitatively analyze the fluxes of major metabolic reactions in arginine metabolism in various cell models. springernature.comnih.gov L-Arginine-d7 (hydrochloride) serves a similar purpose in studies where deuterium labeling is preferred, acting as a tracer to follow the metabolic fate of arginine. chemsrc.com Its applications extend to diverse fields including clinical mass spectrometry, metabolomics, and proteomics. isotope.com

Data Tables

Table 1: Chemical and Physical Properties

This table outlines the key chemical identifiers and properties for L-Arginine-d7 (hydrochloride) and its unlabeled counterpart.

PropertyL-Arginine-d7 (hydrochloride)L-Arginine hydrochloride (unlabeled)
Molecular Formula C₆H₈D₇ClN₄O₂C₆H₁₅ClN₄O₂
Molecular Weight 217.71 g/mol 210.66 g/mol
Labeled CAS Number 204244-77-91119-34-2

Sources: isotope.comcymitquimica.comchemsrc.com

Table 2: Research Applications of L-Arginine-d7 (hydrochloride)

This table summarizes the primary research areas where L-Arginine-d7 (hydrochloride) is employed.

Application AreaDescription
Clinical Mass Spectrometry Used as an internal standard for the accurate quantification of L-arginine and its metabolites in clinical samples like serum and plasma. isotope.comnih.gov
Metabolomics Employed as a tracer to study arginine metabolism and its connection to various metabolic pathways and diseases. isotope.comspringernature.comnih.gov
Quantitative Proteomics (SILAC) While carbon and nitrogen isotopes are more common in SILAC, deuterated amino acids can be used to introduce a mass shift for protein quantification. thermofisher.comisotope.com
Nitric Oxide Research Facilitates the study of nitric oxide synthesis by enabling precise measurement of its precursor, L-arginine. medchemexpress.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN4O2 B3025656 L-Arginine-d7 (hydrochloride) CAS No. 204244-77-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-AHQNDZJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204244-77-9
Record name L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204244-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Isotopic Characterization Methodologies

Chemical Synthesis of Deuterated L-Arginine Variants

The creation of L-Arginine-d7 (hydrochloride) involves the precise substitution of seven hydrogen atoms with deuterium (B1214612). This isotopically labeled version of L-arginine is valuable in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analyses. medchemexpress.comnih.govmdpi.com The synthesis can be approached through various chemical strategies, often starting with commercially available deuterated precursors.

One common method involves a multi-step chemical synthesis. For example, the synthesis can be designed to introduce deuterium atoms at specific locations on the L-arginine backbone. The chemical formula for L-Arginine-d7 hydrochloride is H2NC(=NH)NH(CD2)3CD(NH2)COOH·HCl. isotope.com This indicates that the deuterium atoms are located on the carbon chain of the arginine molecule.

Spectroscopic Characterization of Deuterium Enrichment and Position

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of molecules, including the determination of isotopic labeling. In the context of L-Arginine-d7, ¹H NMR and ²H NMR are particularly useful.

In a ¹H NMR spectrum of a successfully synthesized L-Arginine-d7, the signals corresponding to the protons at the deuterated positions will be absent or significantly diminished. This provides direct evidence of deuterium substitution. For a more direct confirmation, ²H NMR spectroscopy can be employed, which specifically detects the deuterium nuclei, and the resulting spectrum will show signals at the chemical shifts corresponding to the deuterated positions. nih.gov The isotopic purity can also be assessed through NMR by comparing the integration of the remaining proton signals against a known internal standard. Some suppliers specify the isotopic purity, for example, as 98 atom % D. sigmaaldrich.com

The following table provides a hypothetical representation of expected ¹H NMR chemical shift changes upon deuteration of L-arginine.

ProtonTypical Chemical Shift (ppm) in L-ArginineExpected Observation in L-Arginine-d7
α-CH~3.8Signal absent or significantly reduced
β-CH₂~1.9Signal absent or significantly reduced
γ-CH₂~1.7Signal absent or significantly reduced
δ-CH₂~3.2Signal absent or significantly reduced
Guanidino-NHVariableSignal may be present or absent depending on exchange with solvent
α-NH₂VariableSignal may be present or absent depending on exchange with solvent

This table is for illustrative purposes; actual chemical shifts can vary based on solvent and pH.

Mass Spectrometry (MS) is an essential technique for confirming the molecular weight of L-Arginine-d7 and assessing the level of deuteration. The incorporation of seven deuterium atoms results in a predictable increase in the molecular weight of the compound compared to its non-deuterated counterpart.

The molecular weight of unlabeled L-Arginine hydrochloride is approximately 210.66 g/mol . cymitquimica.com With the substitution of seven protons (atomic mass ~1) with seven deuterons (atomic mass ~2), the molecular weight of L-Arginine-d7 (hydrochloride) increases to approximately 217.71 g/mol . isotope.comsigmaaldrich.com

High-resolution mass spectrometry can provide a precise mass measurement, which can be used to confirm the elemental composition and the number of deuterium atoms incorporated. In quantitative studies, L-Arginine-d7 is often used as an internal standard, and its distinct mass-to-charge ratio (m/z) allows it to be differentiated from the endogenous, unlabeled L-arginine in biological samples. nih.govmdpi.comd-nb.info For instance, in a liquid chromatography-mass spectrometry (LC-MS) analysis, the ion for D7-arginine would be monitored at an m/z of 286.1749 after derivatization. d-nb.info

The following table summarizes the key mass spectrometry data for L-Arginine and its d7 variant.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monitored m/z (derivatized)
L-Arginine hydrochlorideC₆H₁₅ClN₄O₂210.66279.1457
L-Arginine-d7 hydrochlorideC₆H₈D₇ClN₄O₂217.71286.1749

Applications in Quantitative Analytical Chemistry

Development of Internal Standards for Mass Spectrometry

The development of reliable internal standards is fundamental to achieving accurate and reproducible quantitative results in mass spectrometry. L-Arginine-d7 (hydrochloride) is specifically designed for this purpose, addressing the challenges associated with sample preparation and instrumental analysis. bertin-bioreagent.com

Quantitative Mass Spectrometry (GC-MS and LC-MS) using L-Arginine-d7 (hydrochloride)

In both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), L-Arginine-d7 (hydrochloride) is used as an internal standard to quantify L-arginine. bertin-bioreagent.commdpi.com Mass spectrometry techniques separate ions based on their mass-to-charge ratio (m/z). mdpi.com Since L-Arginine-d7 has a higher mass than native L-arginine due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer while exhibiting nearly identical chemical and chromatographic behavior. bioscience.co.ukisotope.com

A known amount of L-Arginine-d7 is added to a biological sample before processing. nih.gov Any loss of analyte during sample extraction, derivatization, or injection will affect both the analyte (L-arginine) and the internal standard (L-Arginine-d7) to the same extent. By comparing the peak area of the analyte to the peak area of the internal standard, a precise quantification of the L-arginine concentration in the original sample can be achieved. otsuka.co.jp For instance, in one LC-MS/MS method, the quantitation for L-arginine and L-Arginine-d7 was performed using specific ion transitions (m/z 279.1457 for L-arginine and m/z 286.1749 for L-Arginine-d7). nih.govd-nb.info

Stable Isotope Dilution Mass Spectrometry (SIDMS) Methodologies

Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered the gold standard for quantitative analysis due to its high precision and accuracy. researchgate.net This method relies on the use of stable isotope-labeled internal standards, such as L-Arginine-d7. nih.govresearchgate.net The principle of SIDMS involves adding a known amount of the isotopically labeled standard to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte minimizes variations caused by matrix effects, where other components in the sample can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. researchgate.net Research has shown that employing stable isotope-labeled standards like ¹³C₆-arginine and D₇-ADMA significantly improves precision in the quantification of L-arginine and its derivatives. researchgate.net

Application in Targeted Metabolomics Assays

Targeted metabolomics focuses on the measurement of a specific group of metabolites, often related to a particular metabolic pathway. L-Arginine-d7 is utilized in targeted metabolomics assays that investigate pathways involving L-arginine, such as the nitric oxide (NO) pathway. nih.govcreative-proteomics.com The accurate quantification of L-arginine is critical for understanding its role in various physiological and pathological conditions. nih.govlcms.cz

In these assays, L-Arginine-d7 serves as an internal standard for the quantification of L-arginine alongside other related metabolites like L-citrulline, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). nih.gov For example, a targeted metabolomics study of the nitric oxide/L-arginine pathway used D7-arginine as an internal standard to evaluate the association of these metabolites with dementia. nih.gov The use of L-Arginine-d7 allows for the creation of robust and reliable assays for the simultaneous quantification of multiple analytes in a single analysis. mdpi.com

Validation of Bioanalytical Methods Utilizing Deuterated L-Arginine

The validation of bioanalytical methods is essential to ensure that the method is reliable, reproducible, and suitable for its intended purpose. ajpsonline.com When L-Arginine-d7 is used as an internal standard, the validation process assesses several key parameters.

Assessment of Assay Linearity, Accuracy, and Precision

Linearity: This parameter is evaluated to confirm that the response of the instrument is proportional to the concentration of the analyte over a specific range. ijirt.org For methods using L-Arginine-d7, calibration curves are constructed by analyzing samples with known concentrations of L-arginine and a fixed concentration of the internal standard. The linearity is typically assessed by the correlation coefficient (R²) of the calibration curve, which should be close to 1. researchgate.net

Accuracy: Accuracy refers to how close the measured value is to the true value. It is determined by analyzing quality control (QC) samples with known concentrations of L-arginine. ajpsonline.com The accuracy is expressed as the percentage of the measured concentration to the nominal concentration. In validated methods, the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within ±20%. rrml.ronih.gov

Precision: Precision measures the degree of scatter between a series of measurements. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). ajpsonline.com Precision is assessed at different concentration levels (low, medium, and high) and is determined for both within-run (intra-day) and between-run (inter-day) analyses. rrml.ro For a method to be considered precise, the CV should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable. rrml.ronih.gov

A study quantifying L-arginine and its derivatives using D7-arginine as an internal standard reported good linearity (R² = 0.9966–0.9986), accuracy (94.67–99.91%), and precision (1.92–11.8%). researchgate.net Another study showed intra-assay accuracy for arginine between 90.5% and 108.0% with a precision (RSD) of 1.3% to 3.2%. iu.edu

Table 1: Example of Accuracy and Precision Data for L-Arginine Quantification

AnalyteConcentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
L-ArginineLow3.2108.04.395.3
L-ArginineMedium1.390.51.890.3
L-ArginineHigh2.595.72.993.8

This table is a representative example based on findings from multiple sources and does not reflect a single study. iu.edu

Investigations in Metabolic Research and Flux Analysis

Stable Isotope Tracing for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers, such as L-Arginine-d7 (hydrochloride), are fundamental to this methodology. medchemexpress.com

Elucidation of Intracellular Metabolic Pathways with L-Arginine-d7 (hydrochloride)

The introduction of L-Arginine-d7 (hydrochloride) into cellular systems enables researchers to trace the journey of the deuterated arginine molecule as it is metabolized. medchemexpress.commedchemexpress.com By using techniques like mass spectrometry, scientists can identify the downstream metabolites that incorporate the deuterium (B1214612) label. bioscience.co.ukd-nb.info This process provides a clear map of the metabolic fate of arginine, revealing the interconnectedness of various intracellular pathways. nih.gov For instance, tracing the deuterium atoms from L-Arginine-d7 can illuminate how arginine contributes to the synthesis of other molecules. The use of L-Arginine-d7, often in combination with other isotopes like ¹³C and ¹⁵N, allows for a comprehensive understanding of complex metabolic networks. medchemexpress.comresearchgate.netembopress.org

Quantification of Carbon and Nitrogen Fluxes using L-Arginine Tracers

While L-Arginine-d7 specifically traces hydrogen atoms, its use in conjunction with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled arginine provides a more complete picture of metabolic fluxes. researchgate.netembopress.org This multi-isotope approach is crucial for simultaneously quantifying both carbon and nitrogen flow through metabolic pathways. researchgate.netembopress.org For example, studies have utilized ¹³C₆,¹⁵N₄-labeled arginine to investigate arginine metabolism, demonstrating different incorporation timescales for carbon and nitrogen. embopress.org This allows for a "staggered" analysis of carbon and nitrogen fluxes. embopress.org By tracking the incorporation of these heavy isotopes into various metabolites, researchers can calculate the rates at which these elements are processed and distributed throughout the cell. researchgate.netembopress.org This quantitative data is essential for understanding how cells allocate resources and respond to different physiological conditions.

A key advantage of using multiply-labeled tracers is the ability to resolve complex and interconnected pathways. embopress.org For example, in the study of Mycobacterium bovis BCG, a combined ¹³C¹⁵N-MFA approach provided the first quantitative measurements of both carbon and nitrogen fluxes, identifying glutamate (B1630785) as a central hub for nitrogen metabolism. embopress.org

Analysis of Metabolite Turnover Rates

L-Arginine-d7 (hydrochloride) is instrumental in determining the turnover rates of various metabolites. By introducing a pulse of the labeled compound and monitoring its incorporation into and disappearance from different metabolite pools over time, researchers can calculate how quickly these molecules are being synthesized and degraded. medchemexpress.com This dynamic information is critical for understanding the regulation of metabolic pathways and how they adapt to changes in the cellular environment. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to accurately measure the concentrations of the labeled and unlabeled metabolites. plos.org

Studies of L-Arginine Metabolism and Related Biochemical Pathways

L-Arginine is a semi-essential amino acid involved in numerous critical biochemical processes. bmj.comnih.govnih.gov L-Arginine-d7 (hydrochloride) has proven to be an invaluable tool for dissecting these complex pathways. medchemexpress.comisotope.com

Nitric Oxide (NO) Pathway Research Utilizing Deuterated L-Arginine

L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in a vast array of physiological processes, including vasodilation and immune responses. medchemexpress.commedchemexpress.comnih.govnih.gov The enzyme nitric oxide synthase (NOS) catalyzes this reaction. nih.govresearchgate.net The use of deuterated L-arginine, such as L-Arginine-d7, allows for precise tracing of the arginine-to-NO conversion. medchemexpress.commedchemexpress.com By monitoring the formation of labeled NO or its stable end products, nitrite (B80452) and nitrate, researchers can quantify the rate of NO synthesis under various conditions. nih.gov This has been crucial in understanding the regulation of the L-arginine-nitric oxide pathway in health and disease. nih.govnih.gov Furthermore, studies have used labeled arginine to investigate the cellular interactions between L-arginine and endogenous NOS inhibitors like asymmetric dimethylarginine (ADMA). plos.orgnih.gov

CompoundRole in NO PathwayTracer Used in Research
L-ArgininePrecursor for Nitric Oxide SynthesisL-Arginine-d7, ¹⁵N₄-Arginine, ¹³C₆-Arginine
Nitric Oxide (NO)Signaling MoleculeMeasured via labeled end-products (nitrite/nitrate)
L-CitrullineCo-product of NO SynthesisD₄-Citrulline
Asymmetric Dimethylarginine (ADMA)Endogenous Inhibitor of NOSD₇-ADMA

Protein Turnover Studies with Stable Isotope-Labeled Amino Acids

The abundance of proteins within a cell or organism is determined by the balance between protein synthesis and degradation, a dynamic process known as protein turnover. ckisotopes.commomentum.bio Measuring the rate of turnover provides critical insights into how biological systems respond to various stimuli, adapt to environmental changes, or are affected by disease. ckisotopes.commomentum.bio Stable isotope-labeled amino acids are fundamental tracers used to determine the rates of protein synthesis and degradation. ckisotopes.com

The core principle of this technique involves introducing a "heavy" amino acid into a biological system, such as cell culture or a whole organism. ckisotopes.comckgas.com This labeled amino acid is then incorporated into newly synthesized proteins. nih.gov By using mass spectrometry to track the rate of incorporation of the heavy label into the proteome, researchers can calculate the rate of protein synthesis. ckisotopes.com Conversely, by monitoring the rate of loss of the label from the protein pool over time, the rate of degradation can be determined. ckisotopes.com

While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled versions of arginine are commonly used in quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), deuterated amino acids such as L-Arginine-d7 serve the same essential function. ckisotopes.comnih.gov They provide a distinct mass shift that allows for the differentiation and quantification of newly synthesized proteins from the pre-existing, unlabeled protein population. chemsrc.com

Research has demonstrated the utility of deuterated amino acids in tracking proteome dynamics in complex organisms. ckisotopes.com For example, studies have used diets containing other deuterated amino acids to measure protein turnover rates in various tissues, highlighting the power of this approach for in vivo investigations. ckisotopes.com

In a related study investigating the cellular interactions between L-arginine and its metabolic byproduct, asymmetric dimethylarginine (ADMA), a deuterated version of ADMA (D7-ADMA) was used as a tracer. plos.org The experiment examined how exposure to excess unlabeled L-arginine affected the metabolism of D7-ADMA in endothelial cell lysates. plos.org The results showed that the presence of L-arginine significantly inhibited the metabolism of D7-ADMA, demonstrating a direct metabolic interaction between the substrate and the product of the nitric oxide pathway. plos.org This type of tracer study is crucial for understanding the metabolic flux and regulatory feedback loops that control protein and metabolite availability in cells. plos.org

Applications in Proteomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics. The method involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid, such as L-Arginine-d7 (hydrochloride).

Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins in the second cell population. The two cell populations can then be subjected to different treatments or stimuli. Afterwards, the cells are combined, and the proteins are extracted, digested into smaller peptides, and analyzed by mass spectrometry. Because the "heavy" and "light" peptides are chemically identical but differ in mass, they can be distinguished and quantified by the mass spectrometer. The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of that protein in the two original cell populations.

L-Arginine-d7 (hydrochloride) is a commonly used "heavy" amino acid in SILAC experiments. It is often used in combination with a heavy version of lysine (B10760008), as trypsin, the enzyme most commonly used to digest proteins into peptides for mass spectrometry analysis, cleaves after lysine and arginine residues. This ensures that the vast majority of peptides generated will contain a labeled amino acid, allowing for comprehensive proteome quantification.

The use of L-Arginine-d7 (hydrochloride) in SILAC provides a robust and accurate method for quantitative proteomics. Since the labeling is incorporated metabolically and the samples are mixed at an early stage, it minimizes the experimental variability that can be introduced during sample processing. This leads to high precision and accuracy in determining relative protein abundance.

Table 1: Commonly Used Stable Isotope-Labeled Amino Acids in SILAC

Amino AcidIsotopic Label
L-Arginine¹³C₆, ¹⁵N₄, d₇
L-Lysine¹³C₆, ¹⁵N₂, d₈

This table is for illustrative purposes and does not represent an exhaustive list.

SILAC with L-Arginine-d7 (hydrochloride) is a powerful technique for studying changes in protein abundance in response to various stimuli, such as drug treatment or disease states. By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are up- or down-regulated, providing clues about the underlying biological mechanisms.

Furthermore, SILAC can be adapted to study post-translational modifications (PTMs), which are chemical modifications to proteins that can alter their function, localization, or stability. Arginine itself can be subject to various PTMs, such as methylation and citrullination, which are implicated in numerous diseases. By using L-Arginine-d7 (hydrochloride) in SILAC experiments, researchers can quantify changes in the levels of specific PTMs on a proteome-wide scale. This information is crucial for understanding the complex regulatory networks that control cellular function.

Table 2: Research Applications of SILAC with L-Arginine-d7 (hydrochloride)

Research AreaApplication
Oncology Identifying protein expression changes in cancer cells in response to chemotherapy.
Neuroscience Studying protein dynamics during neuronal development and disease.
Immunology Analyzing changes in the proteome of immune cells upon activation.
Drug Discovery Determining the molecular targets of new drug candidates.

Quantitative Proteomics Methodologies with L-Arginine-d7 (hydrochloride)

Enzymatic and Chemical Labeling Strategies for Proteomic Analysis

While SILAC is a powerful in vivo labeling technique, there are also in vitro labeling strategies that utilize stable isotopes for quantitative proteomics. In some cases, metabolic labeling is not feasible, for example, when analyzing tissue samples or body fluids. In these situations, enzymatic or chemical labeling methods can be employed.

One common enzymatic labeling method involves the use of the enzyme trypsin in the presence of H₂¹⁸O (water enriched with the ¹⁸O isotope). During protein digestion, two ¹⁸O atoms are incorporated into the C-terminus of each resulting peptide, causing a mass shift that can be detected by mass spectrometry.

Chemical labeling strategies involve the use of reagents that react with specific amino acid side chains to introduce an isotope tag. For instance, reagents that specifically modify arginine residues can be used to introduce a stable isotope label. These methods allow for the differential labeling of two or more samples after protein extraction and before mass spectrometry analysis. While these methods are not based on the direct incorporation of L-Arginine-d7, the principles of using

Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Applications in Structural Biology

The unique properties of deuterium (B1214612) make L-Arginine-d7 an invaluable probe in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of biomolecules.

Biomolecular NMR for Arginine Side-Chain Characterization

The introduction of stable isotopes like deuterium has significantly advanced biomolecular NMR spectroscopy, facilitating the study of protein and nucleic acid structure and function. ckisotopes.comsigmaaldrich.com L-Arginine, with its positively charged guanidinium (B1211019) group, frequently participates in crucial molecular interactions, including the formation of salt bridges and hydrogen bonds. nih.gov However, the rapid exchange of hydrogens in the guanidinium group with the solvent often leads to line broadening in standard NMR spectra, obscuring detailed analysis. nih.gov

The use of selectively labeled arginine, such as L-Arginine-d7, helps to overcome these challenges. nih.gov By replacing protons with deuterons, the complexity of the NMR spectra is reduced, and the relaxation properties of the remaining nuclei are altered, leading to sharper signals and higher resolution. ckisotopes.comnih.gov This allows for a more precise characterization of the arginine side-chain's conformation and its interactions within a protein's three-dimensional structure. nih.govucl.ac.uk

Researchers have developed synthetic methods to create arginine with specific isotope patterns, which can then be incorporated into proteins for NMR analysis. nih.gov These labeled proteins provide sensitive probes for changes in the local chemical environment, offering insights into protein folding, stability, and binding interfaces. nih.govucl.ac.uk

Monitoring Hydrogen Exchange in Proteins using Deuterated L-Arginine

Hydrogen-deuterium exchange (HDX) monitored by NMR is a well-established technique for studying protein dynamics and flexibility. researchgate.net The rate at which labile protons in a protein exchange with deuterium from the solvent (D₂O) provides information about the protein's local structural stability and conformational changes. researchgate.netnih.gov

L-Arginine-d7 is instrumental in specialized HDX experiments that focus specifically on the arginine side-chain. One such method, the Arginine-Specific Hydrogen Deuterium Exchange (ASHDEX) experiment, has been developed to measure the exchange rates of the guanidinium protons. ucl.ac.uk This technique allows researchers to quantify the strength of interactions involving the arginine side-chain. nih.gov For example, in studies of T4 Lysozyme, the hydrogen exchange rates of arginine side-chains were found to correlate with the presence of intramolecular interactions observed in the protein's crystal structure. ucl.ac.uknih.gov

By comparing the exchange rates of arginine residues in a protein to that of free L-arginine, protection factors can be calculated. These factors provide a measure of how much the protein environment shields the side-chain from the solvent, offering energetic insights into the interactions it forms. nih.gov

Analysis of Atom-Specific Deuterium Isotope Shifts in Biomolecules

The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope shifts. These shifts are highly sensitive to the local electronic environment and can provide valuable structural information. ucl.ac.uk

In the context of L-arginine, atom-specific deuterium isotope shifts can serve as a powerful indicator of intramolecular interactions, particularly the formation of salt bridges. ucl.ac.uk By analyzing the isotope shifts in proteins containing deuterated arginine, researchers can probe the electrostatic environment of the arginine side-chain. ucl.ac.uk This method has been successfully applied to proteins like T4 Lysozyme and bacterial ribonuclease to characterize salt-bridge formation. ucl.ac.uk

One-dimensional heteronuclear relaxation dispersion NMR spectroscopy has been used to accurately measure the secondary isotope shift at the Nε position of L-arginine due to hydrogen-deuterium exchange. researchgate.netnih.gov This approach demonstrates the robustness of using deuterium isotope effects to study chemical exchange processes at equilibrium. nih.gov

Mechanistic Enzymology and Kinetic Isotope Effect (KIE) Studies

The use of deuterated substrates like L-Arginine-d7 is a cornerstone of mechanistic enzymology, providing insights into enzyme catalytic mechanisms and reaction pathways.

Investigation of Enzyme Catalytic Mechanisms with Deuterated Substrates

Many enzymes utilize L-arginine as a substrate for a wide range of biological reactions, including the production of nitric oxide and the biosynthesis of antibiotics. frontiersin.orgnih.gov Understanding how these enzymes achieve their remarkable specificity and efficiency is a central goal of enzymology.

Isotopically labeled substrates are crucial for elucidating these mechanisms. The kinetic isotope effect (KIE) is a key phenomenon studied in this context. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. By measuring the KIE with a deuterated substrate like L-Arginine-d7, researchers can determine whether the cleavage of a carbon-hydrogen bond is the rate-limiting step of the enzymatic reaction.

For instance, studies on D-amino acid oxidase have utilized both primary and solvent kinetic isotope effects to probe the dehydrogenation reaction, supporting a hydride transfer mechanism. d-nb.info Similarly, the mechanisms of enzymes like arginine deiminase and arginine decarboxylase, which are involved in nucleophilic substitution and decarboxylation reactions respectively, can be investigated using isotopically labeled arginine. wikipedia.orgnih.gov

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) approaches, are often used in conjunction with experimental KIE studies to model the transition states of enzymatic reactions and provide a more detailed understanding of the catalytic cycle. frontiersin.orgnih.gov

Probing Reaction Selectivity and Specificity through Isotopic Labeling

Enzymes that act on L-arginine often exhibit high selectivity, catalyzing a specific type of reaction (e.g., hydroxylation, desaturation) at a particular position on the substrate. frontiersin.orgnih.gov A key question in enzymology is how different enzymes can achieve such distinct outcomes with the same substrate.

Isotopic labeling with L-Arginine-d7 can help to unravel the factors that govern reaction selectivity. For example, in the case of nonheme iron dioxygenases that hydroxylate or desaturate L-arginine, the orientation of the substrate in the active site and the electrostatic environment play a crucial role in directing the reaction towards a specific product. frontiersin.org

By studying the enzymatic processing of deuterated substrates, researchers can gain insights into how the enzyme's active site structure influences C-H bond activation and the subsequent chemical transformations. frontiersin.orgnih.gov This knowledge is not only fundamental to understanding enzyme function but can also be applied to engineer enzymes with novel reactivities for applications in biocatalysis and synthetic biology. frontiersin.orgnih.gov

Below is a table summarizing key research findings related to the use of L-Arginine-d7 in structural and mechanistic studies.

Research AreaKey Finding
Biomolecular NMR Deuterated arginine simplifies NMR spectra and allows for detailed characterization of the side-chain's role in protein structure and interactions. ckisotopes.comnih.govucl.ac.uk
Hydrogen Exchange The ASHDEX experiment, using deuterated arginine, quantifies the strength of arginine side-chain interactions by measuring hydrogen exchange rates. ucl.ac.uknih.gov
Isotope Shifts Atom-specific deuterium isotope shifts in L-arginine serve as a sensitive probe for the formation of intramolecular salt bridges in proteins. ucl.ac.uk
Enzyme Mechanisms Kinetic isotope effect studies with deuterated arginine help to elucidate the rate-limiting steps in enzyme-catalyzed reactions. d-nb.info
Reaction Selectivity Isotopic labeling helps to understand how enzyme active sites control the specificity and outcome of reactions involving L-arginine. frontiersin.orgnih.gov

Advanced Microscopic Techniques for Deuterated Crystals

The study of deuterated crystals, such as those involving L-Arginine, has been significantly advanced by high-resolution microscopic techniques. These methods allow for detailed investigation of surface topographies and growth mechanisms at the nanoscale, providing insights that are crucial for applications in fields like nonlinear optics.

Atomic Force Microscopy (AFM) Studies on Deuterated L-Arginine Phosphate Crystals

Atomic Force Microscopy (AFM) has proven to be an indispensable tool for examining the surface characteristics of Deuterated L-Arginine Phosphate (dLAP) crystals. worldscientific.comkit.edu AFM operates by scanning a sharp probe over a sample surface to generate a detailed three-dimensional topographical map. measurlabs.com This technique has been used ex-situ (outside its native environment) to study the {100} faces of dLAP crystals, revealing intricate details about their growth features. worldscientific.com

Research using AFM has successfully identified several key surface morphologies on dLAP crystals. worldscientific.com These include both straight and meandering growth steps. worldscientific.com The straight steps are typically oriented along the crystallographic b-direction. worldscientific.com A significant observation is the presence of bunched steps, which form wider terraces compared to elementary, or monolayer, steps. worldscientific.comresearchgate.net This phenomenon is attributed to the slower growth rate of the bunched steps. worldscientific.comresearchgate.net

Furthermore, AFM studies have visualized two-dimensional (2D) nuclei on the terraces and edges of these steps, identifying them as sources for crystal growth. worldscientific.com The height of these 2D nuclei often corresponds to the monolayer distance of the crystal lattice, which for the {100} face of dLAP is approximately 1.087 nm. worldscientific.com Occasionally, these nuclei develop into larger 2D islands on the crystal surface. worldscientific.com The detailed surface topology revealed by AFM, including features like growth hillocks and structural irregularities, provides direct evidence for the mechanisms governing crystal formation. worldscientific.comnih.gov

Table 1: Key AFM Observations on {100} Faces of dLAP Crystals

Observed Feature Description Implication for Growth
Elementary Steps Monolayer steps, often straight along the b-direction. Fundamental units of layer-by-layer growth.
Bunched Steps Multiple steps grouped together, creating wide terraces. Indicates a slower growth rate compared to elementary steps. worldscientific.comresearchgate.net
2D Nuclei Small growth sources found on step terraces and edges. worldscientific.com Act as initiation points for new crystal layers. worldscientific.com

| 2D Islands | Larger structures that develop from 2D nuclei. worldscientific.com | Represents the progression of layer growth. worldscientific.com |

Crystal Growth Mechanism Investigations of Deuterated Compounds

The growth of dLAP crystals from a heavy water (D₂O) solvent is a key process for creating materials with enhanced optical properties. researchgate.net Deuteration reduces absorption at near-infrared wavelengths (around 1.06 µm), which is a significant issue in non-deuterated L-Arginine Phosphate (LAP) due to vibrations of O-H and N-H bonds. aip.orgscispace.com The substitution of hydrogen with deuterium alters these vibrational modes, thereby increasing the material's transparency and its damage threshold for high-power laser applications. aip.orgscispace.com

Studies have shown that the growth of dLAP crystals is predominantly characterized by the spreading of layers, which manifest as step patterns on the surface. colab.ws On the {100} face, growth occurs via these steps spreading in the c-direction. worldscientific.com On other faces, such as {010}, {110}, and {110}, growth hillocks are commonly observed. colab.ws The morphology of these growth features provides fundamental insights into the anisotropic nature of crystal growth, where different faces can exhibit different growth rates and mechanisms. For instance, the growth rate of LAP crystals has been found to be highest along the b-axis. rsc.org The collective findings from these microscopic investigations confirm that dLAP crystals grow via a layer-by-layer mechanism, driven by 2D nucleation on the crystal surface. worldscientific.com

Table 2: Comparison of LAP and dLAP Properties

Property L-Arginine Phosphate (LAP) Deuterated L-Arginine Phosphate (dLAP) Significance of Deuteration
Solvent H₂O D₂O Reduces absorption in the near-infrared spectrum. researchgate.net
Crystal System Monoclinic (P2₁) Monoclinic (P2₁) Crystal structure is maintained. worldscientific.comresearchgate.net
Lattice Parameters a = 10.87 Å, b = 7.92 Å, c = 7.38 Å (changes slightly with deuteration) The 'c' parameter differs slightly from LAP. worldscientific.com Indicates partial replacement of protons with deuterium. worldscientific.com
Growth Mechanism Layer growth, hillocks on certain faces. science.govcolab.ws Layer growth via 2D nucleation. worldscientific.com The fundamental growth mechanism remains similar.

| Optical Absorption (at 1.06 µm) | Higher absorption due to O-H and N-H overtones. aip.org | Significantly lower absorption. aip.org | Enhances suitability for high-power laser applications. aip.orgosti.gov |

Future Directions and Emerging Research Avenues

Advancements in Multi-Isotopic Labeling Strategies for L-Arginine (e.g., ¹³C, ¹⁵N, d7)

The use of a single type of stable isotope to label a molecule has provided invaluable insights, but the true power in modern metabolic research lies in multi-isotopic labeling. This strategy involves incorporating multiple different stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (d, ²H), into a single molecule like L-Arginine. L-Arginine-d7, which contains seven deuterium atoms, can be further enriched with ¹³C and ¹⁵N to create a "heavy" molecule with a significant and precisely known mass shift.

This multi-labeling approach is a cornerstone of advanced quantitative proteomics and metabolomics. researchgate.netliverpool.ac.uk For instance, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), researchers can use L-arginine labeled with different combinations of isotopes to create distinct cellular proteomes that can be mixed and analyzed simultaneously by mass spectrometry. researchgate.net A common SILAC strategy might involve three cell populations labeled with:

Unlabeled ("light") L-arginine

¹³C₆-L-arginine ("medium")

¹³C₆,¹⁵N₄-L-arginine ("heavy")

The introduction of L-Arginine-d7 adds another layer of complexity and resolution. A fully labeled version, L-Arginine-¹³C₆,¹⁵N₄,d₇, provides a substantial mass shift, enabling clearer differentiation in complex biological samples and facilitating metabolic flux analysis (MFA). medchemexpress.com MFA tracks the flow of atoms from a labeled precursor through various metabolic pathways, providing a dynamic view of cellular metabolism that is not achievable with static measurements. medchemexpress.comspringernature.com The combination of different isotopes allows for more precise tracing of the arginine backbone and its nitrogen atoms as they are incorporated into other biomolecules. liverpool.ac.ukspringernature.comnih.gov

Future advancements will likely focus on developing more sophisticated multi-labeling patterns to probe specific enzymatic reactions and metabolic fates of the arginine molecule with even greater precision.

Table 1: Examples of Multi-Isotopic Labeling Strategies for L-Arginine

Labeled Compound Isotopic Composition Primary Application Area
L-Arginine·HCl (¹³C₆) 6 Carbon-13 atoms Quantitative Proteomics (SILAC), Metabolomics isotope.com
L-Arginine·HCl (guanido-¹⁵N₂) 2 Nitrogen-15 atoms in the guanido group Nitric Oxide (NO) Pathway Analysis, Metabolism isotope.com
L-Arginine·HCl (¹³C₆, ¹⁵N₄) 6 Carbon-13 atoms, 4 Nitrogen-15 atoms Advanced SILAC, Metabolic Flux Analysis liverpool.ac.ukisotope.comacs.org
L-Arginine-d7 (hydrochloride) 7 Deuterium atoms Pharmacokinetic Studies, Metabolic Tracing medchemexpress.comresearchgate.net
L-Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride) 6 Carbon-13, 4 Nitrogen-15, 7 Deuterium atoms High-Resolution Metabolic Flux Analysis, Multi-Omics Integration medchemexpress.com

Integration with Multi-Omics Approaches in Systems Biology

Systems biology seeks to understand the entirety of a biological system by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.comnih.gov L-Arginine-d7 and its multi-labeled counterparts are critical for adding a functional, dynamic layer to these complex datasets. By tracing the metabolic fate of labeled arginine, researchers can connect changes in gene expression (transcriptomics) and protein levels (proteomics) to actual metabolic activity (metabolomics). ebi.ac.uknih.gov

For example, a study might use RNA-seq to identify the upregulation of genes involved in arginine metabolism in cancer cells. bmj.com By introducing L-Arginine-d7 or ¹³C/¹⁵N-labeled arginine, researchers can then use mass spectrometry to track how this upregulation translates into increased flux through specific pathways, such as the production of nitric oxide or polyamines, which are crucial for cell growth and signaling. bmj.commdpi.com This integration provides a more complete picture, linking genetic potential to metabolic phenotype. mdpi.com

The use of L-Arginine-d7 is particularly valuable in untargeted metabolomics, where the goal is to identify and quantify as many metabolites as possible. researchgate.net The distinct isotopic signature of deuterated metabolites helps to unequivocally identify arginine-derived compounds in a complex mixture, overcoming challenges like ion suppression and metabolite identification that can plague these large-scale analyses. researchgate.net Future research will see a tighter integration of stable isotope tracing data, including from L-Arginine-d7, into computational models of cellular networks, allowing for predictive modeling of how metabolic systems respond to perturbations like disease or drug treatment. numberanalytics.comnih.gov

Novel Applications in Cellular and Molecular Biology Research

Beyond its established role in proteomics and metabolomics, L-Arginine-d7 (hydrochloride) is finding new applications in fundamental cellular and molecular biology research.

One emerging area is the study of subcellular metabolism. Advanced imaging techniques, such as ion microscopy or secondary ion mass spectrometry (SIMS), can localize isotopically labeled molecules within specific cellular compartments. science.gov By using L-Arginine-d7, researchers could potentially visualize the transport and accumulation of arginine or its metabolites in organelles like the mitochondria or the nucleus, providing spatial context to metabolic studies. science.gov This could be crucial for understanding diseases where metabolic compartmentalization is disrupted.

Another novel application lies in enzyme stabilization. Recent research has shown that L-arginine hydrochloride can act as a stabilizer for enzymes like DNA polymerases, protecting them from degradation at ambient temperatures. biorxiv.org While this study used unlabeled arginine, the principles could be extended to research using L-Arginine-d7. The stabilizing properties of the molecule could be beneficial in experiments requiring long incubation times or in resource-limited settings. biorxiv.org

Furthermore, the unique properties of deuterated compounds are being explored to study enzyme kinetics and reaction mechanisms. The "kinetic isotope effect" describes how replacing an atom with its heavier isotope can slow down a chemical reaction. By strategically placing deuterium atoms, as in L-Arginine-d7, researchers can probe the rate-limiting steps of enzymes that metabolize arginine, such as nitric oxide synthase (NOS) or arginase. frontiersin.orgnih.gov This provides a powerful tool for understanding enzyme function and for designing inhibitors that could have therapeutic applications. frontiersin.org

Q & A

Q. How is L-Arginine-d7 (hydrochloride) synthesized and characterized for research applications?

L-Arginine-d7 (hydrochloride) is synthesized via isotopic enrichment, where seven hydrogen atoms in the L-arginine structure are replaced with deuterium. Characterization involves mass spectrometry (MS) to confirm deuterium incorporation (≥98% isotopic purity) and nuclear magnetic resonance (NMR) to verify structural integrity. Analytical protocols should include quantification of residual solvents and validation against non-deuterated standards using high-performance liquid chromatography (HPLC) .

Q. What analytical methods ensure the purity and stability of L-Arginine-d7 (hydrochloride) in preclinical studies?

Purity is assessed via:

  • Sulfate analysis : Ion chromatography to detect sulfate residues (limit: ≤0.028%) .
  • Heavy metal testing : Inductively coupled plasma mass spectrometry (ICP-MS) for lead, arsenic, and other contaminants (limits: ≤20 ppm for heavy metals, ≤2 ppm for arsenic) .
  • Stability studies : Accelerated degradation tests under varying pH and temperature conditions, monitored by HPLC-MS to track deuterium retention .

Q. What role does L-Arginine-d7 (hydrochloride) play in protein-binding assays?

As a deuterated analog, it serves as an internal standard in mass spectrometry (MS)-based quantification of endogenous arginine in protein-binding studies. Researchers use stable isotope dilution assays (SIDA) to minimize matrix effects, ensuring accurate measurement of binding affinities and enzymatic turnover rates .

Advanced Research Questions

Q. How does isotopic labeling with L-Arginine-d7 (hydrochloride) improve pharmacokinetic (PK) studies?

Deuterium labeling reduces metabolic clearance rates due to the kinetic isotope effect (KIE), extending the half-life of arginine in vivo. Methodological steps include:

  • Dose-response experiments : Comparing deuterated vs. non-deuterated arginine in animal models.
  • Tracer kinetics : Using LC-MS/MS to quantify deuterium retention in plasma and tissues over time .
  • Data normalization : Applying compartmental modeling to account for isotope-specific metabolic pathways .

Q. How can researchers address discrepancies in bioactivity between deuterated and non-deuterated arginine in enzyme assays?

Contradictions may arise from altered substrate-enzyme binding due to deuterium’s mass difference. Mitigation strategies:

  • Control experiments : Parallel assays with both forms under identical conditions (pH, temperature).
  • Kinetic parameter analysis : Calculate KmK_m and VmaxV_{max} to quantify isotope effects.
  • Structural validation : X-ray crystallography or molecular dynamics simulations to assess conformational changes .

Q. What experimental design considerations are critical for metabolic flux analysis using L-Arginine-d7 (hydrochloride)?

  • Isotope tracing : Administer deuterated arginine to cell cultures or model organisms, then track label incorporation into urea cycle intermediates via LC-MS or 2H ^{2}\text{H}-NMR .
  • Time-course sampling : Collect data at multiple time points to model flux rates.
  • Statistical rigor : Use multivariate analysis (e.g., ANOVA) to distinguish biological variation from technical noise .

Q. How should researchers validate the use of L-Arginine-d7 (hydrochloride) in nitric oxide (NO) pathway studies?

  • NO quantification : Chemiluminescence detection paired with deuterated arginine to differentiate endogenous vs. tracer-derived NO.
  • Cross-validation : Compare results with 15N ^{15}\text{N}-labeled arginine to confirm isotopic specificity.
  • Ethical reporting : Adhere to NIH guidelines for preclinical data transparency, including raw datasets and analytical protocols .

Methodological Best Practices

  • Data presentation : Include tables comparing deuterium retention rates across experimental conditions (e.g., Table 1) and figures showing metabolic pathways .
  • Reproducibility : Publish full spectral data (NMR, MS) in supplementary materials to enable replication .
  • Ethical compliance : Obtain institutional approval for animal/human studies and declare conflicts of interest per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.